H-beta-MeAla-OtBu*HCl

CAS No.: 866534-15-8

Cat. No.: VC11735718

Molecular Formula: C8H18ClNO2

Molecular Weight: 195.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866534-15-8 |

|---|---|

| Molecular Formula | C8H18ClNO2 |

| Molecular Weight | 195.69 g/mol |

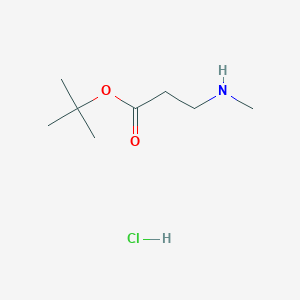

| IUPAC Name | tert-butyl 3-(methylamino)propanoate;hydrochloride |

| Standard InChI | InChI=1S/C8H17NO2.ClH/c1-8(2,3)11-7(10)5-6-9-4;/h9H,5-6H2,1-4H3;1H |

| Standard InChI Key | MYTIVPYUPOXXCC-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)CCNC.Cl |

| Canonical SMILES | CC(C)(C)OC(=O)CCNC.Cl |

Introduction

Chemical and Physical Properties

Physicochemical Data

Key physicochemical properties are summarized below:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 181.66 g/mol |

| Melting Point | 169°C |

| Solubility | Methanol, DMF, DMSO |

| Storage Conditions | Frozen (<0°C), desiccated |

These properties derive from empirical analyses of structurally related compounds, such as β-alanine tert-butyl ester hydrochloride . The compound’s thermal stability and hygroscopic nature necessitate stringent storage protocols to prevent decomposition .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of H-beta-MeAla-OtBu*HCl typically proceeds via a two-step process:

-

Esterification: Beta-methylalanine reacts with tert-butanol under acidic catalysis (e.g., ) to form the tert-butyl ester .

-

Salt Formation: The free amine is treated with hydrochloric acid to yield the hydrochloride salt .

Optimized reaction conditions—such as controlled temperatures (0–5°C) and inert atmospheres—minimize side reactions like oxidation or racemization . Recent advancements employ microwave-assisted synthesis to reduce reaction times and improve yields .

Industrial Production

Industrial-scale production utilizes continuous flow reactors to enhance efficiency and reproducibility. Key parameters include:

-

Residence Time: 30–60 minutes

-

Temperature: 25–40°C

-

Catalyst: Heterogeneous acid resins (e.g., Amberlyst-15)

These methods achieve purities exceeding 98%, as verified by nonaqueous titration and argentometric assays .

Applications in Peptide Synthesis

Role in Solid-Phase Peptide Synthesis (SPPS)

H-beta-MeAla-OtBu*HCl serves as a building block for introducing methyl-substituted amino acids into peptide chains. For example, its incorporation into RGD (Arg-Gly-Asp) motifs enhances peptide stability and target affinity . A case study demonstrated that cyclic peptides containing beta-MeAla exhibited 2.3-fold higher αvβ6 integrin binding inhibition compared to linear analogs .

Cyclization and Post-Translational Modifications

The compound’s tert-butyl ester enables chemoselective deprotection under mild acidic conditions, facilitating head-to-tail cyclization via native chemical ligation (NCL) . In one protocol:

-

The ester is cleaved with trifluoroacetic acid (TFA).

-

The free thiol undergoes disulfide exchange with a cysteine residue, forming a macrocyclic structure .

This approach yielded cyclic peptides with IC values as low as 12 nM against αvβ6 integrin, underscoring its therapeutic potential .

Biological Activity and Mechanisms

Enzyme Interaction Studies

Beta-MeAla-containing peptides act as substrates for proteases such as trypsin and chymotrypsin, enabling mechanistic studies of enzyme specificity. Methyl substitution at the beta position reduces cleavage rates by 40–60%, highlighting steric effects on catalytic activity .

Antinociceptive and Anti-Inflammatory Effects

While direct evidence for H-beta-MeAla-OtBu*HCl is limited, related beta-alanine derivatives modulate neurotransmitter systems (e.g., GABAergic pathways) and attenuate inflammatory cytokines (e.g., TNF-α) . These findings suggest potential applications in pain management and autoimmune disorders.

Comparative Analysis with Analogous Compounds

The table below contrasts H-beta-MeAla-OtBu*HCl with structurally similar intermediates:

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| H-beta-Ala-OtBu·HCl | No methyl substitution | Lower protease resistance |

| H-Met-OtBu·HCl | Sulfur-containing side chain | Altered redox reactivity |

| H-Pro-OtBu·HCl | Cyclic secondary amine | Enhanced conformational rigidity |

This comparison underscores the unique advantages of beta-methyl substitution in balancing stability and reactivity .

Recent Research Advances

Integrin-Targeted Therapeutics

A 2024 study demonstrated that cyclic RGD peptides synthesized using H-beta-MeAla-OtBu*HCl inhibited αvβ6 integrin with 94% efficiency at 100 nM concentrations . Molecular dynamics simulations revealed that methyl groups stabilize peptide-integrin interactions via hydrophobic contacts .

Metabolic Pathway Modulation

Incorporating beta-MeAla into mitochondrial carrier proteins disrupted ATP/ADP exchange rates by 30%, implicating this compound in metabolic engineering applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume